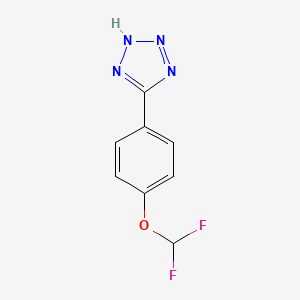

5-(4-Difluoromethoxy-phenyl)-2H-tetrazole

描述

Significance of Tetrazole Ring Systems in Modern Organic and Inorganic Chemistry

The tetrazole ring is a unique structural motif that imparts a range of important properties to the molecules that contain it. hilarispublisher.com Its high nitrogen content and aromatic nature are central to its chemical behavior and utility. evitachem.com

The tetrazole ring is considered an aromatic system, containing 6 π-electrons within the five-membered ring, which confers significant stability. scielo.org.za This electron-delocalized system contributes to the planar geometry of the ring. The four nitrogen atoms in the ring act as electron-withdrawing groups, influencing the electron density distribution and the acidity of the N-H proton in unsubstituted or 1-substituted tetrazoles. The tetrazole anion is stabilized by resonance, further contributing to its acidic character.

With a nitrogen content of 80% by mass in the parent molecule, tetrazoles are among the most nitrogen-rich stable heterocyclic compounds. evitachem.com This high nitrogen content has several important chemical implications. Firstly, it contributes to the high heat of formation for many tetrazole derivatives, making them of interest as energetic materials. evitachem.com Secondly, the multiple nitrogen atoms provide numerous sites for hydrogen bonding, which can influence the compound's physical properties, such as melting point and solubility, as well as its interactions with biological targets. nih.gov

Role of Difluoromethoxy Substitution in Chemical Structure and Reactivity

The difluoromethoxy group (-OCF₂H) is an increasingly important substituent in medicinal chemistry and materials science. It is often used as a bioisostere for other functional groups, such as the methoxy (B1213986) or hydroxyl group, but with distinct electronic properties. The strong electronegativity of the fluorine atoms significantly alters the electronic nature of the phenyl ring to which it is attached. This substitution can impact the reactivity of the entire molecule, influencing factors such as metabolic stability and binding affinity to target proteins. In some contexts, the difluoromethoxy group can be replaced by other nucleophiles under certain reaction conditions. nih.gov

Overview of Research Trends Pertaining to 5-Substituted-2H-tetrazole Compounds

Research into 5-substituted-2H-tetrazoles is a vibrant area of chemical science. A primary focus has been their application in medicinal chemistry, where the tetrazole ring often serves as a metabolically stable bioisostere for a carboxylic acid group. hilarispublisher.com This has led to the incorporation of 5-substituted tetrazoles into a wide range of drug candidates with diverse biological activities, including antihypertensive, antiviral, and anticancer properties. fluorochem.co.uk Synthetic methodologies are continuously being developed to allow for the efficient and regioselective synthesis of these compounds. nih.gov Furthermore, their high nitrogen content has spurred research into their use as ligands in coordination chemistry and as components of energetic materials. hilarispublisher.com

Contextualization of 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole within Advanced Chemical Research

The compound this compound combines the key features of a 5-substituted tetrazole with a difluoromethoxy-functionalized phenyl ring. This specific combination makes it a compound of interest in advanced chemical research, particularly in the realm of drug discovery. The tetrazole moiety provides a scaffold with established bioisosteric properties, while the difluoromethoxy group can fine-tune the electronic and pharmacokinetic profile of the molecule. Research on this and structurally related compounds aims to explore how the interplay between these two functional groups can be harnessed to create novel molecules with tailored properties for specific applications in medicine and materials science.

Structure

3D Structure

属性

IUPAC Name |

5-[4-(difluoromethoxy)phenyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N4O/c9-8(10)15-6-3-1-5(2-4-6)7-11-13-14-12-7/h1-4,8H,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBKYAZIXMYFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268496 | |

| Record name | 5-[4-(Difluoromethoxy)phenyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-88-2 | |

| Record name | 5-[4-(Difluoromethoxy)phenyl]-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Difluoromethoxy)phenyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel chemical entities. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a complete picture of the molecular framework, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the difluoromethoxy proton, and the tetrazole NH proton. The protons on the phenyl ring, being in different chemical environments, would appear as a set of doublets (an AA'BB' system). The difluoromethoxy group's single proton (CHF₂) would present as a characteristic triplet due to coupling with the two adjacent fluorine atoms. The N-H proton of the tetrazole ring is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. The phenyl ring will show four distinct signals. The carbon of the difluoromethoxy group (CHF₂) is expected to appear as a triplet due to C-F coupling. A key signal is the carbon of the tetrazole ring. The chemical shift of this carbon is highly indicative of the substitution pattern on the nitrogen atoms. For 2-substituted-5-phenyltetrazoles, this carbon typically resonates in the region of δ 160–165 ppm.

Predicted NMR Data The following data is predictive and based on analogous structures.

Interactive ¹H NMR Data Table| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to tetrazole) | 8.0 - 8.2 | Doublet | ~8.0 - 9.0 |

| Aromatic H (ortho to OCHF₂) | 7.2 - 7.4 | Doublet | ~8.0 - 9.0 |

| OCHF₂ | 6.6 - 7.0 | Triplet (t) | ~72.0 - 75.0 (JH-F) |

Interactive ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (from C-F coupling) |

|---|---|---|

| C-tetrazole | 162 - 165 | Singlet |

| C-OCHF₂ (ipso) | 150 - 153 | Singlet |

| C-aromatic (ipso) | 125 - 128 | Singlet |

| C-aromatic (ortho) | 128 - 130 | Singlet |

| C-aromatic (meta) | 118 - 120 | Singlet |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key absorptions are expected for the N-H and C-H bonds, the C=N and N=N bonds of the tetrazole ring, the C=C bonds of the phenyl ring, and the C-O and C-F bonds of the difluoromethoxy group.

Predicted IR Data The following data is predictive and based on analogous structures.

Interactive IR Absorption Table| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2900 - 2500 | N-H Stretch (broad, H-bonded) | Broad, Medium |

| 1610 - 1580 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1500 - 1400 | N=N and C=N Tetrazole Ring Stretch | Medium-Strong |

| 1250 - 1200 | Aryl-O Stretch | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure from the fragmentation pattern. For 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole (C₈H₆F₂N₄O), the molecular ion peak [M]⁺ would be observed at m/z 212.16. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. A characteristic fragmentation pattern for 2,5-disubstituted tetrazoles involves the loss of a nitrogen molecule (N₂), which is often observed as a prominent [M-28]⁺ peak.

Predicted Mass Spectrometry Data The following data is predictive and based on analogous structures.

Interactive MS Fragmentation Table| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 212 | [C₈H₆F₂N₄O]⁺ | Molecular Ion (M⁺) |

| 184 | [C₈H₆F₂N₂O]⁺ | Loss of N₂ from tetrazole ring |

| 155 | [C₇H₄F₂NO]⁺ | Loss of HCN from [M-N₂]⁺ fragment |

| 141 | [C₇H₄F₂O]⁺ | Phenyl-difluoromethoxy cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically those involving π-electrons in conjugated systems. The spectrum of this compound is expected to show absorptions characteristic of the phenyl-tetrazole chromophore. These transitions are generally of the π → π* type. The presence of the difluoromethoxy group, an electron-donating group, may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 5-phenyl-2H-tetrazole.

X-ray Diffraction (XRD) and Solid-State Structural Elucidation

Should a suitable single crystal of the compound be obtained, X-ray diffraction would provide definitive information about its solid-state structure.

Determination of Molecular Geometry and Conformation

XRD analysis would confirm the connectivity of the atoms and reveal key geometric parameters. It would show that the phenyl and tetrazole rings are the core components. A crucial parameter is the torsion angle between the plane of the phenyl ring and the plane of the tetrazole ring. In many 5-phenyltetrazole derivatives, these two rings are nearly coplanar to maximize π-system conjugation. The analysis would also detail the bond lengths and angles of the difluoromethoxy group and the tetrazole ring, confirming the 2H-tautomer structure and revealing any intermolecular interactions, such as hydrogen bonding involving the tetrazole N-H group, in the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Bond Angles: The internal bond angles of the phenyl ring are expected to be close to the ideal 120° for sp² hybridized carbon atoms. The tetrazole ring, being a five-membered heterocycle, will have internal angles deviating from the ideal pentagonal angle, with values typically ranging from 105° to 110°. The geometry around the oxygen atom of the difluoromethoxy group will be bent, with a C-O-C angle of approximately 117°.

Dihedral Angles: A critical parameter is the dihedral angle between the plane of the phenyl ring and the plane of the tetrazole ring. This angle determines the degree of coplanarity between the two ring systems and significantly influences the molecule's electronic properties and its ability to pack in a crystal lattice. In similar structures, this dihedral angle can vary. For instance, in a related quinoline (B57606) derivative, the 4-[4-(difluoromethoxy)phenyl] ring was found to make a dihedral angle of 86.39 (4)° with the mean plane of the quinoline ring system. sigmaaldrich.com This suggests that a significant twist between the phenyl and tetrazole rings in the title compound is highly probable.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Lengths (Å) | |||||

| Phenyl C-C | C | C | ~1.39 | ||

| Tetrazole N-N | N | N | ~1.33 | ||

| Tetrazole C-N | C | N | ~1.34 | ||

| Phenyl-Tetrazole C-C | C | C | 1.48 - 1.50 | ||

| Difluoromethoxy C-O | C | O | ~1.37 | ||

| Difluoromethoxy C-F | C | F | ~1.35 | ||

| Bond Angles (°) | |||||

| Phenyl C-C-C | C | C | C | ~120 | |

| Tetrazole N-N-N | N | N | N | 105 - 110 | |

| Tetrazole C-N-N | C | N | N | 105 - 110 | |

| Difluoromethoxy C-O-C | C | O | C | ~117 | |

| Dihedral Angle (°) | |||||

| Phenyl-Tetrazole | Plane 1 | Plane 2 | Variable, likely significant twist |

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces, which dictate the crystal's stability and physical properties. For this compound, a combination of hydrogen bonding, π-π stacking, and other weak interactions is expected to play a crucial role.

The tetrazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the other nitrogen atoms). This facilitates the formation of strong N-H···N hydrogen bonds, which are a common and structure-directing interaction in tetrazole chemistry. These interactions can lead to the formation of dimers, chains, or more complex supramolecular assemblies.

The presence of the aromatic phenyl ring allows for π-π stacking interactions, where the electron-rich clouds of adjacent rings align. The geometry of this stacking (e.g., face-to-face or offset) would be influenced by the dihedral angle between the phenyl and tetrazole rings.

| Interaction Type | Donor/Acceptor Group 1 | Donor/Acceptor Group 2 | Expected Role in Crystal Packing |

| Hydrogen Bonding | Tetrazole N-H | Tetrazole N | Primary structure-directing force, forming dimers or chains. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to crystal stability through aromatic interactions. |

| Weak Hydrogen Bonds | C-H (Phenyl/Alkyl) | F (Difluoromethoxy) | Consolidation of the crystal structure, linking molecular layers. |

| Weak Hydrogen Bonds | C-H (Phenyl/Alkyl) | O (Difluoromethoxy) | Further stabilization of the packing arrangement. |

| Van der Waals Forces | All atoms | All atoms | General cohesive forces contributing to overall packing. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical studies, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for analyzing relatively large molecules like substituted phenyl-tetrazoles. For studying excited states and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach.

Electronic structure analysis reveals key information about a molecule's reactivity, stability, and intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap generally suggests higher chemical reactivity.

For phenyl-tetrazole systems, DFT calculations are used to map the electron density distribution and determine the energies of these frontier orbitals. Studies on similar heterocyclic compounds show that charge transfer often occurs within the molecule upon excitation. nih.gov The difluoromethoxy group (-OCHF₂) in 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole is an electron-withdrawing group, which would be expected to influence the charge distribution across the phenyl ring and the energetic levels of the HOMO and LUMO orbitals.

Table 1: Illustrative Global Quantum Chemical Descriptors for a Related Tetrazole Derivative (Note: This data is for a representative substituted pyran-carboxylate, not this compound, and serves to illustrate typical computational outputs. uc.pt)

| Parameter | Value (eV) |

| HOMO Energy | -7.06 |

| LUMO Energy | -2.54 |

| Energy Gap (ΔE) | 4.52 |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| Hardness (η) | 2.26 |

| Softness (S) | 0.22 |

Prediction and Correlation of Spectroscopic Properties (e.g., Absorption and Emission Wavelengths, Oscillator Strengths)

TD-DFT is a reliable method for calculating the electronic absorption spectra of molecules. It can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For 5-phenyltetrazole derivatives, TD-DFT calculations have shown that the choice of the functional (e.g., B3LYP, B3P86) can influence the accuracy of the predicted spectra compared to experimental data. researchgate.net Studies on related 2,5-disubstituted 2H-tetrazoles demonstrate that TD-DFT calculations, when paired with a suitable solvent model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), can yield results that are in good agreement with experimental UV-Vis spectra. nih.gov A typical UV-Vis spectrum for such compounds shows strong absorption bands in the ultraviolet region, often between 200 and 300 nm. nih.gov

Table 2: Example of Calculated vs. Experimental UV Absorption Maxima for a Phenyl-Tetrazole Derivative (Note: This data is for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine in ethanol (B145695) and illustrates the correlation between theoretical and experimental values. nih.gov)

| Parameter | λ_max (nm) |

| Experimental Band 1 | 274 |

| Calculated Band 1 | 275.5 |

| Experimental Band 2 | 236 |

| Calculated Band 2 | 237.9 |

| Experimental Band 3 | 202 |

| Calculated Band 3 | 203.4 |

Analysis of Conformational Isomers and Tautomeric Equilibria (e.g., 1H- and 2H-tetrazole forms)

The tetrazole ring can exist in two primary tautomeric forms: 1H-tetrazole and 2H-tetrazole. The position of the substituent on the tetrazole ring determines which tautomers are possible. For 5-substituted tetrazoles, the equilibrium is between the 1H and 2H forms. Computational studies on 5-phenyltetrazole and its derivatives have shown that the 2H-tautomer is generally more stable in the gas phase and in nonpolar solvents. researchgate.net However, as the polarity of the solvent increases, the equilibrium tends to shift, favoring the 1H-form. researchgate.net

Furthermore, the rotational freedom between the phenyl ring and the tetrazole ring gives rise to different conformational isomers. DFT calculations can determine the relative energies of these conformers and the energy barriers to rotation, identifying the most stable (lowest energy) geometry of the molecule. For some ortho-substituted phenyl-tetrazoles, significant twisting between the phenyl and tetrazole rings is observed due to steric hindrance. researchgate.net

DFT calculations are routinely used to determine the thermodynamic properties of molecules. By performing frequency calculations on an optimized geometry, it is possible to obtain key energetic data, including the enthalpy, entropy, and Gibbs free energy of formation. This information is vital for assessing the thermodynamic stability of a compound and predicting the favorability of chemical reactions. For instance, studies on energetic materials containing tetrazole rings use these calculations to evaluate their potential performance. nih.gov The total energy of the optimized structure is a direct output of the calculation and serves as a primary measure of the molecule's stability under the given theoretical model. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on a classical force field, allowing researchers to observe conformational changes, solvent interactions, and binding processes.

For molecules like this compound, MD simulations could be employed to understand how the molecule behaves in a biological environment, such as its interaction with a protein receptor or a cell membrane. Studies on other tetrazole-containing compounds have used MD simulations to investigate their binding stability with protein active sites, providing insights that are crucial for drug development. nih.gov These simulations can reveal how the molecule adapts its conformation to fit into a binding pocket and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Quantitative Structure-Reactivity Relationships from Theoretical Models

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the structural or theoretical properties of a set of molecules with their chemical reactivity. The quantum chemical descriptors calculated via DFT—such as HOMO-LUMO energies, hardness, softness, and electrostatic potential—are ideal inputs for building these models.

For a series of tetrazole derivatives, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of a reaction or a compound's inhibitory potential against an enzyme. By establishing a statistically significant correlation for a group of known compounds, the model can then be used to predict the reactivity of new, untested molecules like this compound, guiding synthetic efforts toward molecules with desired properties.

Reactivity and Chemical Transformations of 5 4 Difluoromethoxy Phenyl 2h Tetrazole

Functionalization Reactions of the Tetrazole Heterocycle

The tetrazole ring is an aromatic system with 6 π-electrons. nih.gov 5-Substituted tetrazoles exist as a mixture of 1H and 2H tautomers, with the 1H form often predominating in solution, while the 2H-tautomer can be more stable in the gas phase. nih.gov This tautomerism is a critical consideration in functionalization reactions, particularly alkylation and arylation, which can occur at either the N-1 or N-2 positions, leading to regioisomers.

The alkylation of 5-substituted tetrazoles is a foundational transformation that often yields a mixture of N-1 and N-2 isomers. The ratio of these products is highly dependent on the nature of the substituent at the C-5 position, the alkylating agent, the solvent, and the base used. beilstein-journals.org Achieving regioselectivity is a significant challenge, and various strategies have been developed to preferentially form one isomer over the other. researchgate.netrsc.org

One common approach involves the diazotization of aliphatic amines using an organic nitrite reagent to generate a transient alkyl diazonium intermediate, which then acts as the alkylating agent. organic-chemistry.org This method often shows a preference for the formation of the 2,5-disubstituted tetrazole. organic-chemistry.org Another strategy for regioselective arylation involves the use of N-tributylstannylated tetrazoles, which can react with diaryliodonium salts in the presence of a copper(II) acetate catalyst to yield the N-2 arylated product selectively under mild, neutral conditions. sci-hub.se

The choice of base and solvent can also steer the reaction. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N-1 selectivity in the alkylation of certain indazole scaffolds, a principle that can be extended to other azoles like tetrazoles. beilstein-journals.org Conversely, reactions conducted in superacid (CF3SO3H) with alcohols as alkylating agents have been shown to afford 2-alkyl-2H-tetrazoles in good yields for tetrazoles bearing phenyl or electron-donating aryl groups at the 5-position. researchgate.net

| Reagents and Conditions | Primary Product | Rationale/Mechanism | Reference |

|---|---|---|---|

| Aliphatic Amine, Organic Nitrite (e.g., 1,3-(2,2-dimethyl)propanedinitrite), Ethyl Acetate | N-2 Alkylation | In situ formation of a diazonium intermediate as the alkylating agent. | organic-chemistry.org |

| 1. n-BuLi, 2. n-Bu3SnCl, 3. Diaryliodonium salt, Cu(OAc)2, CH2Cl2 | N-2 Arylation | Reaction proceeds via an N-stannylated tetrazole intermediate under neutral conditions. | sci-hub.se |

| Alcohol (e.g., MeOH, EtOH), CF3SO3H, 60 °C | N-2 Alkylation | Reaction in a superacid medium favors the formation of the 2,5-disubstituted isomer. | researchgate.net |

| Alkyl Halide, NaH, THF | N-1 Alkylation | This system often favors N-1 substitution for azole heterocycles through kinetic or thermodynamic control depending on the substrate. | beilstein-journals.org |

The electronic nature of the substituent at the C-5 position profoundly impacts the aromaticity and reactivity of the tetrazole ring. researchgate.net The 4-difluoromethoxy-phenyl group acts as an electron-withdrawing substituent. This effect is primarily due to the high electronegativity of the fluorine atoms, which is transmitted through the phenyl ring to the tetrazole core. nih.gov

This electron-withdrawing character has several consequences:

Increased Acidity : The N-H proton of the tetrazole ring becomes more acidic, facilitating deprotonation to form the tetrazolate anion. This is relevant in base-mediated reactions.

Aromaticity : Electron-withdrawing groups can increase the aromaticity of the tetrazole ring by delocalizing π-electrons. researchgate.net

Nucleophilicity : The electron-withdrawing effect reduces the electron density on the nitrogen atoms of the tetrazole ring, decreasing their nucleophilicity. This can slow the rate of reactions such as alkylation compared to tetrazoles with electron-donating substituents.

Chemical Modifications and Transformations of the Phenyl-Difluoromethoxy Moiety

The difluoromethoxy (OCF2H) group is a valuable substituent in medicinal chemistry because it can enhance metabolic stability, permeability, and binding affinity. nih.govrsc.org It is generally chemically robust and resistant to attack by acids, bases, and many oxidizing or reducing agents. nih.gov

The primary transformations involving the phenyl-difluoromethoxy moiety in 5-(4-difluoromethoxy-phenyl)-2H-tetrazole would likely be electrophilic aromatic substitution reactions on the phenyl ring. The regiochemical outcome of such reactions is directed by two competing factors:

The 4-Difluoromethoxy Group : This group is generally considered an ortho-, para-director for electrophilic substitution, although it deactivates the ring towards the reaction. nih.gov

The 5-Tetrazolyl Group : The tetrazole ring is a strong electron-withdrawing group and acts as a deactivating meta-director.

Given that the difluoromethoxy group is at position 4 and the tetrazolyl group is at position 1, the positions ortho to the OCF2H group (3 and 5) are also meta to the tetrazolyl group. Therefore, electrophilic substitution, if it occurs, would be expected to happen at the 3- or 5-positions of the phenyl ring. However, the combined deactivating effect of both substituents would likely make such reactions challenging, requiring harsh conditions.

Cycloaddition and Rearrangement Reactions Involving the Tetrazole Ring

Tetrazoles, particularly C,N-disubstituted derivatives, can undergo controlled thermal or photochemical decomposition. wikipedia.org The thermal decomposition of 2,5-disubstituted tetrazoles is known to proceed via the elimination of molecular nitrogen to form highly reactive nitrile imine intermediates. researchgate.net These nitrile imines are 1,3-dipoles and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form new five-membered heterocyclic rings, such as pyrazoles or pyrazolines. researchgate.netacs.org

For an N-substituted derivative of this compound, this pathway offers a route to complex heterocyclic structures. The decomposition process is initiated by the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring. researchgate.net

The synthesis of the tetrazole ring itself is most commonly achieved through a [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile and an azide (B81097). nih.govnih.gov For this compound, this involves the reaction of 4-difluoromethoxybenzonitrile with an azide source, such as sodium azide. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions Involving Tetrazoles as Substrates or Ligands

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. Tetrazole derivatives can participate in these reactions in several ways. tuwien.atnih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. wikipedia.org A halogenated derivative of this compound (e.g., where a bromine or iodine atom is installed on the phenyl ring) could be coupled with various aryl or vinyl boronic acids to synthesize more complex biaryl structures. researchgate.netmdpi.com The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated version of the title compound could serve as the substrate. The reaction results in the formation of a substituted alkene, adding a vinyl group to the phenyl ring. byjus.com The intramolecular version of the Heck reaction is a powerful method for constructing cyclic systems. wikipedia.orgchim.it

Tetrazoles as Ligands: The nitrogen atoms in the tetrazole ring can coordinate to metal centers. This allows tetrazole derivatives to act as ligands in transition-metal catalysis. While less common than their role as substrates, the specific electronic and steric properties imparted by the 5-(4-difluoromethoxy-phenyl) group could modulate the activity and selectivity of a catalytic metal center.

| Reaction Type | Substrates | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-(2-Bromo-4-difluoromethoxy-phenyl)-2H-tetrazole + Arylboronic acid | Pd(PPh3)4, Base (e.g., K2CO3) | Biaryl-substituted tetrazole | tuwien.atwikipedia.org |

| Heck Reaction | 5-(2-Iodo-4-difluoromethoxy-phenyl)-2H-tetrazole + Alkene (e.g., Styrene) | Pd(OAc)2, PPh3, Base (e.g., Et3N) | Alkene-substituted tetrazole | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | 5-(2-Bromo-4-difluoromethoxy-phenyl)-2H-tetrazole + Amine | Pd catalyst, Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Amine-substituted tetrazole | nih.gov |

Potential Chemical Applications and Materials Science Relevance Non Biological

Role as Versatile Chemical Building Blocks in Organic Synthesis

Tetrazole derivatives are widely recognized as important building blocks in organic synthesis due to their unique chemical properties. lifechemicals.comnih.gov The compound 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole serves as a valuable synthon, offering multiple reactive sites for the construction of more complex molecules. The tetrazole ring itself can participate in various chemical transformations, including N-alkylation and cycloaddition reactions. researchgate.net

The synthesis of difluoromethoxylated nitrogen-containing heterocycles has been achieved using α-(difluoromethoxy)ketones as key building blocks, suggesting that the 4-difluoromethoxy-phenyl portion of the molecule can be derived from corresponding ketone precursors. researchgate.net This highlights the modular nature of its synthesis, allowing for the incorporation of the difluoromethoxy group, which can influence the electronic properties and lipophilicity of the final products. The general synthetic accessibility of functionalized tetrazoles makes them attractive for creating diverse molecular architectures. lifechemicals.comnih.gov

Exploration in Advanced Functional Materials

The field of advanced functional materials seeks to develop substances with specific, tailored properties for a range of applications. lifechemicals.com Tetrazole-containing compounds have been investigated for their potential in this domain, owing to their high nitrogen content and thermal stability. nih.govrsc.org

While direct studies on the optoelectronic properties of this compound are not extensively documented, the characteristics of its constituent parts suggest potential in this area. Aromatic compounds, especially those with extended π-conjugated systems, are often fluorescent. youtube.com The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can modulate the electronic and photophysical properties of aromatic molecules. rsc.orgmdpi.com Fluorine substitution can enhance fluorescence and influence the emission wavelengths. science.govnih.govnih.gov Theoretical studies on fluorinated phenylpyrrole-based materials have shown that fluorine substitution significantly impacts hole mobility, a key parameter in optoelectronic devices like perovskite solar cells. rsc.org The combination of the phenyl and tetrazole rings provides a conjugated system that could be explored for its fluorescent properties.

Table 1: Potential Optoelectronic Properties of Substituted Aromatic Compounds

| Property | Influence of Fluorine/Heterocycle | Potential Implication for this compound |

| Fluorescence | Fluorine substitution can enhance quantum yield and shift emission wavelengths. mdpi.comscience.gov | The difluoromethoxy group may contribute to or modify fluorescent behavior. |

| Hole Mobility | Fluorine substitution can significantly impact hole transport in organic materials. rsc.org | Potential for use as a component in hole-transporting layers of electronic devices. |

| Conjugation | Aromatic and heterocyclic rings provide a basis for π-conjugated systems. youtube.com | The phenyltetrazole core offers a platform for creating larger conjugated structures. |

This table is based on general principles and findings for related classes of compounds.

A significant area of research for tetrazole derivatives is in the development of high-energy density materials (HEDMs). researchgate.netacs.org The high nitrogen content and positive enthalpy of formation of the tetrazole ring contribute to the energetic properties of these compounds. researchgate.netmdpi.comuni-muenchen.de Upon decomposition, tetrazole-based materials can release large amounts of energy and environmentally benign nitrogen gas. researchgate.net While many studies focus on tetrazoles with nitro or azido (B1232118) groups to enhance energetic performance, the fundamental tetrazole structure itself is a key component in the design of new HEDMs. researchgate.netmdpi.com The presence of the phenyl and difluoromethoxy groups in this compound would influence its density and thermal stability, which are critical parameters for HEDMs.

Table 2: General Properties of Tetrazole Derivatives as HEDMs

| Property | Contribution of Tetrazole Ring |

| High Nitrogen Content | The tetrazole ring consists of four nitrogen atoms. researchgate.net |

| Positive Heat of Formation | Contributes to the high energy release upon decomposition. researchgate.net |

| Generation of N2 Gas | A stable and environmentally friendly decomposition product. researchgate.net |

| Thermal Stability | The aromaticity of the tetrazole ring provides a degree of stability. researchgate.net |

This table outlines general characteristics of tetrazole compounds relevant to HEDMs.

Applications in Corrosion Inhibition

Tetrazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including copper and steel, in acidic environments. researchgate.netuobasrah.edu.iqiust.ac.iracs.org The protective mechanism is attributed to the adsorption of the tetrazole molecules onto the metal surface. uobasrah.edu.iqiust.ac.ir The nitrogen atoms in the tetrazole ring possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms, forming a protective film that impedes the corrosion process. uobasrah.edu.iq

Studies on 5-phenyltetrazole derivatives have shown that they act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of corrosion. researchgate.net The efficiency of inhibition is influenced by the substituents on the phenyl ring. researchgate.netspast.org Theoretical studies using Density Functional Theory (DFT) have indicated that the orientation of the molecule and the presence of electron-donating or electron-withdrawing groups can affect the adsorption energy and the strength of the inhibitor-metal bond. acs.orgresearchgate.net The difluoromethoxy group in this compound, being an electron-withdrawing group, would likely influence the electronic density of the molecule and its interaction with the metal surface.

Table 3: Corrosion Inhibition Efficiency of Phenyltetrazole Derivatives on Copper in 0.5 M H₂SO₄

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |

| 5-Phenyltetrazole (PT) | 1.0 | Not specified, but lower than substituted derivatives. researchgate.net |

| 5-(2-Bromophenyl)-1H-Tetrazole (5-2-BPT) | 1.0 | Higher than PT. researchgate.net |

| 5-(4-Bromophenyl)-2H-Tetrazole (5-4-BPT) | 1.0 | Highest among the tested compounds. researchgate.net |

This table is based on experimental data for related phenyltetrazole compounds from existing research. researchgate.net

Other Emerging Chemical Applications (e.g., as Ligands in Coordination Chemistry)

The nitrogen-rich tetrazole ring makes its derivatives excellent ligands in coordination chemistry. researchgate.netnih.gov The deprotonated tetrazolate anion can coordinate to metal ions through one or more of its nitrogen atoms, leading to the formation of a wide variety of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netrsc.org The resulting structures can exhibit interesting properties, such as magnetism and luminescence. researchgate.netlookchem.com

The specific substituent on the tetrazole ring plays a crucial role in determining the dimensionality and topology of the resulting coordination network. tuwien.at In this compound, the phenyl group provides a rigid backbone, while the difluoromethoxy group could influence the packing of the coordination complexes through intermolecular interactions. The versatility of tetrazoles as ligands allows for the design of functional materials with potential applications in catalysis, gas storage, and sensing. acs.orgresearchgate.net

Future Research Directions and Outlook in Pure Chemical Sciences

Development of Greener and More Efficient Synthetic Pathways

The conventional synthesis of 5-substituted-1H-tetrazoles typically involves the [2+3] cycloaddition reaction between a nitrile and an azide (B81097) source. bohrium.comacs.org For 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole, this would traditionally involve the reaction of 4-difluoromethoxybenzonitrile with an azide, often using potentially hazardous reagents like hydrazoic acid or costly substances under harsh conditions. bohrium.com A primary direction for future research is the development of more sustainable and efficient synthetic protocols.

Key areas for investigation include:

Catalysis: Exploring novel catalysts to facilitate the cycloaddition under milder conditions. While zinc salts have been shown to be effective in water, research into other earth-abundant metal catalysts or organocatalysts, such as L-proline, could lead to more environmentally benign and cost-effective processes. organic-chemistry.org

Flow Chemistry: The use of continuous flow microreactors offers a safer and more efficient alternative to batch synthesis, particularly when dealing with potentially explosive intermediates like azides. core.ac.uk This technology minimizes risk by ensuring only small quantities of hazardous materials are present at any given time and allows for precise control over reaction parameters, often leading to higher yields and purity. core.ac.uk A continuous flow process for this compound could represent a significant advancement for scalable production. core.ac.uk

Alternative Reagents and Energy Sources: Research into alternative, less hazardous azide sources and the application of energy sources like microwave irradiation can accelerate reaction times and improve yields for otherwise inactive nitriles. organic-chemistry.orgdntb.gov.ua

| Method | Typical Conditions | Advantages | Disadvantages | Potential for Greener Synthesis |

|---|---|---|---|---|

| Traditional Batch Synthesis | Nitrile + NaN3/NH4Cl in DMF, 100-150 °C | Well-established | Harsh conditions, long reaction times, use of toxic solvents, potential for explosive HN3 generation. bohrium.comacs.org | Low |

| Metal-Catalyzed (e.g., Zn salts) | Nitrile + NaN3 with ZnCl2 in water or alcohol. organic-chemistry.org | Milder conditions, use of water as solvent. organic-chemistry.org | Requires metal catalyst, potential for metal contamination in product. | High |

| Microwave-Assisted Synthesis | Nitrile + NaN3 in DMF under microwave irradiation. organic-chemistry.org | Rapid heating, significantly reduced reaction times. dntb.gov.ua | Specialized equipment required, still often uses high-boiling solvents. | Medium |

| Continuous Flow Synthesis | Pumped reagents through a heated microreactor. core.ac.uk | Enhanced safety, excellent process control, high throughput, easy scale-up. core.ac.uk | Requires specialized flow chemistry setup. | Very High |

Integration of Advanced Spectroscopic and In-situ Monitoring Techniques

While standard spectroscopic methods like NMR and FT-IR are routinely used to characterize the final tetrazole product, future research would benefit immensely from the integration of advanced spectroscopic techniques and in-situ monitoring. pnrjournal.com This would provide profound insights into the reaction mechanism, kinetics, and the tautomeric equilibrium of this compound.

Future analytical research should focus on:

In-situ Reaction Monitoring: Techniques like in-situ FT-IR or Raman spectroscopy can be used to track the real-time progress of the cycloaddition reaction. nih.gov Specifically, monitoring the disappearance of the characteristic azide vibrational band (around 2100 cm⁻¹) and the appearance of tetrazole ring vibrations would allow for precise kinetic analysis and optimization of reaction conditions. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques and variable-temperature NMR studies can elucidate the tautomeric and conformational dynamics of the molecule in solution.

Time-Resolved and Nonlinear Spectroscopy: Techniques such as time-resolved spectroscopy could be employed to study the excited-state dynamics and photophysical properties of the compound. numberanalytics.com Nonlinear methods like Coherent Anti-Stokes Raman Scattering (CARS) could provide detailed information on the vibrational modes and composition, offering a deeper understanding of its molecular structure and interactions. numberanalytics.com

High-Throughput Analysis: For exploring interactions with other molecules, high-throughput synchrotron radiation-based circular dichroism (HT-SRCD) could be a powerful tool, enabling rapid screening and characterization of binding properties. mdpi.com

| Technique | Information Gained | Research Application |

|---|---|---|

| In-situ FT-IR/Raman | Real-time concentration of reactants, intermediates, and products; reaction kinetics. | Optimizing synthetic pathways; mechanistic studies of the cycloaddition reaction. nih.gov |

| Time-Resolved Spectroscopy | Excited-state lifetimes; photophysical pathways. | Investigating potential applications in materials science (e.g., photosensitizers, OLEDs). numberanalytics.com |

| 2D NMR (NOESY, COSY) | Spatial proximity of atoms; scalar coupling networks; structural elucidation. | Confirming structure; studying molecular conformation and isomerism. |

| HT-SRCD | Binding interactions with chiral biomolecules or materials. | Screening for interactions in materials or medicinal chemistry contexts. mdpi.com |

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry offers a powerful lens through which to understand and predict the behavior of tetrazole derivatives. Density Functional Theory (DFT) calculations have been successfully used to study the mechanisms of tetrazole formation, and multivariate linear regression models can predict properties like thermal stability. nih.govacs.org For this compound, refining these models can accelerate discovery and provide insights unattainable through experiments alone.

Future computational efforts should include:

Accurate Property Prediction: Employing higher levels of theory and advanced basis sets (e.g., B3LYP/6-311++G(d,p)) to more accurately predict electronic properties such as HOMO/LUMO energies, dipole moment, and charge distribution. nih.govresearchgate.net These calculations are crucial for understanding the molecule's reactivity and potential as a ligand or electronic material. researchgate.net

Mechanistic Elucidation: Detailed DFT studies can map the potential energy surface of the cycloaddition reaction, comparing concerted versus stepwise pathways and identifying the rate-determining transition states for the synthesis of this specific compound. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in different environments (e.g., solvents, or within a polymer matrix). This is critical for understanding its solubility, conformational preferences, and interactions in materials science applications. researchgate.net

Predictive Safety Models: Building upon existing work, developing specific quantitative structure-property relationship (QSPR) models for fluorinated aryl-tetrazoles to predict their thermal stability and decomposition temperatures, which is vital for safe handling and application in energetic materials. nih.gov

| Parameter | Significance | Computational Method |

|---|---|---|

| E(HOMO) / E(LUMO) | Highest Occupied / Lowest Unoccupied Molecular Orbital energies; indicate electron-donating/accepting ability and chemical reactivity. researchgate.net | DFT |

| Energy Gap (ΔE) | Difference between HOMO and LUMO energies; relates to molecular stability and reactivity. researchgate.net | DFT |

| Natural Bond Orbital (NBO) Analysis | Describes charge distribution and bond orders; provides insight into decomposition pathways. nih.gov | DFT |

| Fukui Indices | Identifies the most electrophilic and nucleophilic sites within the molecule, predicting local reactivity. researchgate.net | DFT |

| Molecular Dynamics Trajectories | Simulates molecular motion over time; predicts conformational changes and intermolecular interactions. | MD Simulations |

Interdisciplinary Opportunities in Materials Chemistry and Fundamental Chemical Physics

The unique combination of a high-nitrogen energetic ring and a functionalized aromatic system makes this compound a compelling candidate for interdisciplinary research, particularly at the intersection of materials chemistry and chemical physics. numberanalytics.comlifechemicals.com

Promising research avenues include:

Energetic Materials: The tetrazole ring's high nitrogen content and thermal stability are characteristic features of energetic materials. numberanalytics.com Research could focus on synthesizing and characterizing the energetic properties of this compound and its derivatives, investigating how the difluoromethoxy-phenyl substituent modulates sensitivity and performance. nih.gov

Coordination Chemistry and MOFs: The nitrogen atoms of the tetrazole ring are excellent coordinating ligands for metal ions. lifechemicals.comresearchgate.net This opens up the possibility of using this compound as a building block for novel metal-organic frameworks (MOFs). The fluorinated substituent could impart unique properties to the MOF, such as altered pore environments for gas storage (e.g., CO2 capture) or catalysis. lifechemicals.com

Polymer Chemistry: Incorporating this molecule as a functional pendant group in synthetic polymers could lead to new materials with enhanced thermal stability or specific functionalities. lifechemicals.com For instance, such polymers could be explored for applications in gas separation membranes or as dielectric materials.

Fundamental Chemical Physics: The molecule serves as an ideal model system for fundamental studies. Investigating its decomposition mechanism under thermal or photolytic stress can provide valuable data on the bond-breaking and rearrangement dynamics of complex heterocyclic systems. Probing its photophysical properties, such as fluorescence or phosphorescence, could uncover potential for applications in sensors or organic light-emitting diodes (OLEDs).

| Research Area | Key Molecular Feature | Potential Application |

|---|---|---|

| Energetic Materials | High nitrogen content of the tetrazole ring. numberanalytics.com | Propellants, gas generators. nih.gov |

| Metal-Organic Frameworks (MOFs) | Coordinating ability of tetrazole nitrogens. researchgate.net | Gas storage, catalysis, chemical sensing. lifechemicals.com |

| Functional Polymers | Difluoromethoxy-phenyl group for property modulation; tetrazole for thermal stability. | High-performance polymers, gas separation membranes. lifechemicals.com |

| Chemical Physics | Well-defined molecular structure. | Fundamental studies of reaction dynamics, photophysics, and decomposition mechanisms. |

常见问题

Q. What are the established synthetic routes for 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves functionalizing the tetrazole core with a difluoromethoxy-phenyl group. A common approach is alkylation or coupling reactions. For example, propargyl bromide can react with a tetrazole precursor in acetonitrile under basic conditions (e.g., triethylamine) with 18-crown-6 ether as a phase-transfer catalyst. Post-reaction purification via silica gel chromatography (hexane/ether) and recrystallization (petroleum ether/methylene chloride) yields the product . Optimization includes adjusting stoichiometry (e.g., 10 mmoles tetrazole precursor, 11 mmoles base) and reaction time (4 hours at room temperature). Yields of ~65% are achievable under reflux conditions, as seen in analogous tetrazole syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the difluoromethoxy group shows characteristic splitting patterns (e.g., F coupling).

- FT-IR Spectroscopy : Peaks at ~2500 cm (N-H stretch of tetrazole) and ~1100 cm (C-F stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHFNO).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential for determining bond angles, torsion angles, and hydrogen-bonding networks. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections . ORTEP-3 can visualize thermal ellipsoids and molecular packing . For example, in analogous tetrazole structures, the tetrazole ring adopts a planar conformation, and substituents like difluoromethoxy groups show distinct dihedral angles (~15–25°) relative to the phenyl ring .

Q. What experimental strategies are effective for evaluating the bioactivity of this compound against enzyme targets?

Methodological Answer:

- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., hMGL or hNAAA) in activity-based protein profiling (ABPP). Incubate the compound with the enzyme and a fluorogenic substrate (e.g., 4-nitrophenyl acetate), monitoring activity via UV-Vis spectroscopy at 405 nm .

- Docking Studies : Employ software like AutoDock Vina to predict binding modes. For instance, tetrazole derivatives often interact with catalytic residues via hydrogen bonds (e.g., N2 and N3 of tetrazole with active-site histidine) .

- Selectivity Screening : Test against related enzymes (e.g., LOX or COX-2) to assess specificity. IC values <10 µM indicate strong inhibition potential .

Q. How can researchers address contradictions in structure-activity relationship (SAR) studies of tetrazole derivatives?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing difluoromethoxy with methoxy or trifluoromethyl) and compare bioactivity.

- Multivariate Analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ constants) or steric parameters (Taft E) with activity trends.

- Crystallographic Validation : Resolve conflicting SAR hypotheses by comparing bound conformations in enzyme-ligand complexes. For example, bulky substituents may improve affinity but reduce solubility, requiring a balance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。